DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE
Description
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE is a hydrochloride salt derivative featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a diethylaminomethyl group at the 2-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, contributing to applications in medicinal chemistry and materials science. The diethylamine moiety, protonated as a hydrochloride salt, enhances solubility in polar solvents and may influence biological activity through improved bioavailability.
Properties
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIZGHZAUTYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for 1,3,4-Oxadiazole Core Formation
The 1,3,4-oxadiazole ring is typically constructed via cyclization reactions involving hydrazides and carboxylic acid derivatives. A widely adopted method involves the condensation of substituted hydrazides with acyl chlorides or anhydrides, followed by intramolecular cyclodehydration. For example, 5-phenyl-1,3,4-oxadiazol-2-amine (a key intermediate) is synthesized by reacting benzohydrazide with phenylacetic acid in the presence of phosphorus oxychloride (POCl₃) under reflux. This intermediate serves as a precursor for further functionalization.
Microwave-assisted synthesis has emerged as a high-efficiency alternative. A study demonstrated that irradiating a mixture of benzoic acid, hydrazide derivatives, nickel(III) oxide nanoparticles, and POCl₃ at 300 W for 10–15 minutes yields 2,5-disubstituted-1,3,4-oxadiazoles with up to 79% efficiency. This method reduces reaction times from hours to minutes and minimizes side products.
Hydrochloride Salt Formation
The free base diethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ethanol or diethyl ether. Key steps include:
- Dissolving the free base in chilled ethanol.
- Slow addition of concentrated HCl (37%) until pH ≈ 2.
- Precipitation of the hydrochloride salt at 0–5°C, followed by filtration and drying under vacuum.
Purity Analysis : The final product is characterized via melting point, NMR (¹H, ¹³C), and high-resolution mass spectrometry (HRMS).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Byproduct Formation : Alkylation reactions often produce quaternary ammonium salts as byproducts. Using excess diethylamine (2.5 equiv.) and maintaining temperatures below 80°C mitigates this issue.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution kinetics but require rigorous drying to prevent hydrolysis.
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling reactions but increase costs. Recent studies suggest iron- or nickel-based catalysts as sustainable alternatives.
Chemical Reactions Analysis
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds derived from diethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride. A notable investigation synthesized several derivatives and evaluated their effectiveness against the avian bronchitis virus (IBV). The synthesized compounds demonstrated cytotoxicity profiles indicating safety at concentrations ranging from 540 to 1599 µM. Among these, diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethoxyphenyl)methyl]phosphonate exhibited promising antiviral activity with a specific inhibitory concentration noted .
Inhibition of Enzymatic Activity
The oxadiazole derivatives have also been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, this compound has been shown to interact with certain protein targets involved in cancer progression. This interaction can potentially lead to the development of new therapeutic agents targeting these pathways .
Catalysis
Transfer Hydrogenation Reactions
this compound has been used as a ligand in catalysis. It forms complexes with transition metals such as ruthenium(II), which have been shown to efficiently catalyze transfer hydrogenation reactions. These reactions are crucial in organic synthesis for converting ketones to alcohols under mild conditions . The efficiency of these catalysts was demonstrated through various experiments that confirmed their high turnover numbers and selectivity.
Material Science
Synthesis of Functional Materials
The compound has been employed in the synthesis of functional materials due to its unique electronic properties stemming from the oxadiazole moiety. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has resulted in enhanced charge transport properties and stability .
Data Summary Table
Case Studies
Case Study 1: Antiviral Screening
In a study published in December 2022, several oxadiazole derivatives were synthesized and screened for their antiviral activity against IBV. The study utilized MTT cytotoxicity assays to establish safety profiles and determined that specific derivatives showed significant antiviral properties without cytotoxic effects at higher concentrations .
Case Study 2: Catalytic Applications
Research conducted on the catalytic properties of this compound revealed its effectiveness in facilitating transfer hydrogenation reactions. The study provided detailed mechanistic insights into how the compound interacts with metal centers to enhance reaction rates and selectivity .
Mechanism of Action
The mechanism of action of DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a ligand, it coordinates with metal ions through the nitrogen atoms of the oxadiazole ring, forming stable complexes that can catalyze various chemical reactions . In biological systems, its antiviral activity may involve inhibition of viral replication or disruption of viral entry into host cells .
Comparison with Similar Compounds
Research Implications
- Electronic Effects : The electron-withdrawing oxadiazole ring in the target compound may stabilize negative charge density, contrasting with electron-donating groups (e.g., methoxy in 6c) in carbohydrazides.
- Biological Activity : While carbohydrazides (6c–6g) are often explored as antimicrobial or anticancer agents, the target compound’s diethylamine group could facilitate interactions with enzymes or receptors via cationic bonding.
- Synthetic Accessibility : The lower yields of 6c, 6f, and 6g (41–43%) suggest challenges in forming complex substituents. The target compound’s synthesis may benefit from straightforward alkylation of the oxadiazole core.
Biological Activity
Diethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Properties
This compound features a 1,3,4-oxadiazole ring that is known for its diverse biological activities. The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:
- In vitro Studies : Various derivatives of 1,3,4-oxadiazoles have been evaluated against several cancer cell lines. A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from to .
- Mechanism of Action : The mechanism underlying the anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression. For example, some compounds showed promising results as Axl kinase inhibitors, which are crucial for tumor growth and metastasis .
Case Study: Compound Evaluation
A comparative analysis of different oxadiazole derivatives revealed that compounds with specific substituents on the phenyl ring demonstrated enhanced activity against various cancer types. For instance:
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 0.67 |
| Compound B | MCF7 | 0.80 |
| Compound C | HCT116 | 0.87 |
These findings suggest that structural modifications can significantly influence the biological activity of oxadiazole derivatives.
Enzyme Inhibition
In addition to anticancer properties, this compound has shown potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds derived from the oxadiazole framework have been assessed for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). Some derivatives demonstrated good inhibitory activity with IC50 values below , indicating their potential use in treating neurodegenerative diseases .
Enzyme Inhibition Profile
| Enzyme | Compound Tested | IC50 Value (µM) |
|---|---|---|
| hAChE | Compound D | ≤ 1.0 |
| hBChE | Compound E | ≤ 1.5 |
Q & A
Q. What are the optimal synthetic routes for DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE, and how can reaction completion be monitored?
- Methodology : The synthesis typically involves condensation of 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde with diethylamine under acidic conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, the mixture is quenched with ice-cold water and neutralized with aqueous NaOH to precipitate the product. Recrystallization from methanol enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, particularly the oxadiazole ring protons (δ 8.1–8.3 ppm) and diethylamine methyl/methylene groups (δ 1.1–3.4 ppm).
- Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and N–H (3300–3500 cm) validate functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) confirm molecular weight .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodology : The hydrochloride salt improves water solubility, but solubility in organic solvents (e.g., DMSO, methanol) should be tested for biological assays. Stability is assessed via thermal gravimetric analysis (TGA) and pH-dependent degradation studies. Store under inert conditions (argon) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations resolve contradictions in experimental spectral data?
- Methodology : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G* basis set) to compute vibrational frequencies. Compare computed IR spectra with experimental data to assign ambiguous peaks. For example, DFT can distinguish between C–N stretching in the oxadiazole ring and amine groups, resolving overlapping signals .
Q. What strategies are used to design coordination complexes with this compound, and how are their structures validated?
- Methodology : The oxadiazole nitrogen acts as a ligand for transition metals (e.g., Cu, Ni). Synthesize complexes by refluxing the compound with metal salts in ethanol. Validate via:
- Molar Conductance : Confirm ionic/non-ionic nature (e.g., Λ = 70–100 S cm mol for 1:1 electrolytes).
- Single-Crystal XRD : Resolve bonding geometry (tetrahedral vs. square planar).
- Magnetic Susceptibility : Determine metal oxidation states (e.g., µ = 1.73–2.20 BM for Cu) .
Q. How does structural modification of the oxadiazole ring influence biological activity?
- Methodology : Introduce substituents (e.g., halogens, hydroxyphenyl) at the 5-position of the oxadiazole. Evaluate antimicrobial activity via disc diffusion assays (500–1000 µg/mL concentrations) and cytotoxicity via MTT assays (IC values). For example, Cu complexes show enhanced DNA cleavage and cytotoxicity (IC = 12–18 µM against HCT-15 cells) due to improved redox activity .
Q. What experimental approaches elucidate the compound’s interaction with DNA?
- Methodology :
- UV-Vis Titration : Monitor hypochromicity and binding constants (K = 10–10 M) to confirm groove binding.
- Viscosity Measurements : Compare DNA viscosity changes with intercalators (e.g., ethidium bromide) to rule out intercalation.
- Molecular Docking : Simulate interactions with DNA topoisomerase I/II using AutoDock Vina (binding energy ≤ –8 kcal/mol) .
Q. How can researchers resolve discrepancies in pharmacological data across studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>95%). For conflicting cytotoxicity results, perform structure-activity relationship (SAR) studies to isolate substituent effects. Cross-reference with computational ADMET predictions (e.g., SwissADME) to identify bioavailability factors .
Q. What advanced techniques are used to analyze the compound’s thermal stability?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (>200°C indicate high stability).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity .
Q. How is the compound’s reactivity exploited for derivatization in drug discovery?
- Methodology :
- Alkylation/Acylation : React with chloroacetyl chloride or tosyl chloride to introduce sulfonamide/acetamide groups.
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties.
Monitor reactions via TLC and characterize derivatives via H NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
